1-(4-Chloro-2-methylphenyl)-1-cyclopropyl ethanol
CAS No.:
Cat. No.: VC13557152
Molecular Formula: C12H15ClO
Molecular Weight: 210.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15ClO |
|---|---|
| Molecular Weight | 210.70 g/mol |
| IUPAC Name | 1-(4-chloro-2-methylphenyl)-1-cyclopropylethanol |
| Standard InChI | InChI=1S/C12H15ClO/c1-8-7-10(13)5-6-11(8)12(2,14)9-3-4-9/h5-7,9,14H,3-4H2,1-2H3 |
| Standard InChI Key | PLORGPJQZYVRHF-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)Cl)C(C)(C2CC2)O |
| Canonical SMILES | CC1=C(C=CC(=C1)Cl)C(C)(C2CC2)O |
Introduction
The chlorine and cyclopropane substituents in the target compound are expected to increase molecular rigidity and lipophilicity compared to its non-halogenated analogs, influencing its reactivity and biological activity .
Synthetic Methodologies
While no direct synthesis routes for 1-(4-chloro-2-methylphenyl)-1-cyclopropyl ethanol are documented, patent literature on related chlorophenyl-cyclopropyl intermediates provides actionable insights.
Phase-Transfer Catalyzed Alkylation (Adapted from CN105777508A )
A plausible route involves:
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Nucleophilic substitution: Reacting 4-chloro-2-methylbenzyl chloride with cyclopropanemethanol under phase-transfer conditions (e.g., tetrabutylammonium bromide in toluene).
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Reduction: Treating the intermediate with magnesium powder in methanol to reduce any residual carbonyl groups .
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Oxidation control: Introducing oxygen or air to stabilize the ethanol moiety, preventing over-oxidation to ketones .
Critical Parameters:
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Temperature: 20–60°C for alkylation; 20–44°C for reduction .
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Catalysts: Phase-transfer agents (e.g., tetrabutylammonium salts) enhance reaction efficiency by 30–40% .
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Yield optimization: Patent data suggest yields up to 75% for similar alcohols under optimized conditions .
Homer-Wadsworth-Emmons Reaction (Adapted from US9227900B2 )
An alternative approach could employ:
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Phosphonate intermediate synthesis: Reacting 4-chloro-2-methylbenzaldehyde with triethyl phosphonoacetate.
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Cyclopropane introduction: Using cyclopropyl methyl ketone in a Horner-Wadsworth-Emmons olefination to form the cyclopropane-ethanol backbone .
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Selective reduction: Catalytic hydrogenation or borohydride reduction to yield the final alcohol.
Advantages:
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Higher stereochemical control compared to phase-transfer methods .
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Compatibility with sensitive functional groups due to milder conditions.
Physicochemical and Spectroscopic Characterization
Predicted Spectral Data
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IR Spectroscopy:
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NMR (¹H and ¹³C):
Table 2: Comparative NMR Shifts of Analogous Compounds
Industrial Applications and Derivatives
Agrochemical Intermediates
The compound’s structure suggests utility as a precursor to triazole fungicides like cyproconazole, where cyclopropane and chlorophenyl groups enhance systemic activity and environmental stability . Patent US9227900B2 demonstrates analogous alcohols serving as ketone precursors in such syntheses .
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